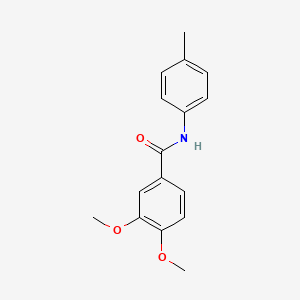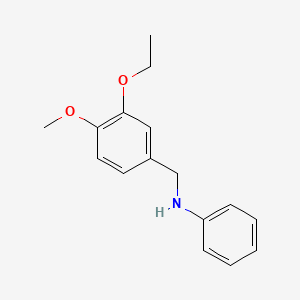
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and emit fluorescence, making it a valuable tool for the detection and quantification of these protein aggregates.
Scientific Research Applications
Thioflavin T has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases. It is commonly used to detect and quantify amyloid fibrils in tissue samples, such as brain tissue from Alzheimer's disease patients. Thioflavin T can also be used to study the kinetics of amyloid fibril formation and to screen for potential drugs that can inhibit this process.
Mechanism of Action
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and forms a complex that emits fluorescence upon excitation. The exact mechanism of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the protein aggregates.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is considered to be a non-toxic dye that is safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages for laboratory experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.
Future Directions
There are several future directions for the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of new fluorescent dyes that can detect and quantify protein aggregates other than amyloid fibrils. Another area of research is the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in conjunction with other experimental techniques, such as mass spectrometry and electron microscopy, to gain a more comprehensive understanding of protein aggregation. Additionally, 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
Thioflavin T can be synthesized through a multi-step process that involves the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-thienylaldehyde in the presence of a base, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYPVDUEOIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)






![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)

